N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide
Description
N-(1-(Thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates an indolin moiety substituted with a thiophene-2-carbonyl group at the N1 position and an isoxazole-5-carboxamide at the C6 position.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(14-5-7-18-23-14)19-12-4-3-11-6-8-20(13(11)10-12)17(22)15-2-1-9-24-15/h1-5,7,9-10H,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAMQNYYHKDOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the isoxazole ring through cyclization reactions. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure cost-effectiveness and scalability. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole, thiophene, and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism by which N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Compounds like Se incorporate chloro and nitro groups, which may enhance fungicidal activity by increasing electrophilicity .
- Solubility : The pyridinyl group in 8f likely improves aqueous solubility compared to the target compound’s indolin-thiophene system.
- Binding Interactions : The isoxazole-carboxamide motif is conserved across analogs, suggesting a shared mechanism of action (e.g., hydrogen bonding with enzyme active sites).
Thiophene-Carbonyl Hybrids
The thiophene-2-carbonyl group is also present in ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (Compound 4, ). Unlike the target compound, this derivative lacks the indolin ring, resulting in:
- Reduced Aromatic Stacking Potential: The indolin system in the target compound may facilitate π-π interactions with aromatic residues in protein targets.
- Metabolic Stability : The pyrazolone core in Compound 4 is prone to rapid oxidation, whereas the indolin scaffold may offer slower hepatic clearance.
Computational and Experimental Insights
- Docking Studies : Tools like AutoDock Vina () could predict binding modes of the target compound. For example, the thiophene-2-carbonyl group may anchor the molecule in hydrophobic pockets, while the isoxazole-carboxamide engages polar residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
